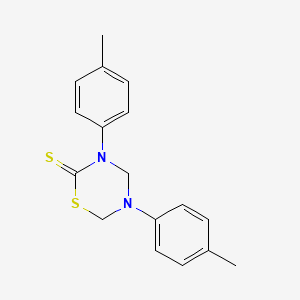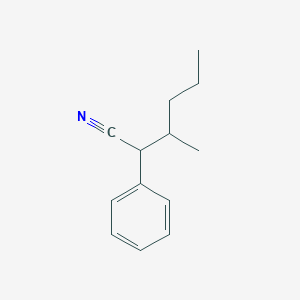
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a difluoromethylsulfonyl group and a methylthio group attached to the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole typically involves the introduction of the difluoromethylsulfonyl and methylthio groups onto the benzothiazole ring. One common method involves the reaction of 2-mercaptobenzothiazole with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoromethylsulfonyl group can be reduced to a difluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules or environmental conditions.
Medicine: Studied for its potential as an antifungal agent, particularly against Candida species.
Industry: Utilized in the development of new dyes and pigments due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an antifungal agent, it may inhibit the activity of N-myristoyltransferase, an enzyme crucial for fungal cell membrane synthesis . In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the difluoromethylsulfonyl group, which can stabilize reaction intermediates and facilitate various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound without the difluoromethylsulfonyl and methylthio groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the methylthio group.
5-(Trifluoromethylsulfonyl)-2-(methylthio)benzothiazole: Similar structure but with a trifluoromethylsulfonyl group instead of difluoromethylsulfonyl.
Uniqueness
5-(Difluoromethylsulfonyl)-2-(methylthio)benzothiazole is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties, such as increased stability or reactivity in certain chemical environments.
Eigenschaften
CAS-Nummer |
25991-39-3 |
|---|---|
Molekularformel |
C9H7F2NO2S3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
5-(difluoromethylsulfonyl)-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7F2NO2S3/c1-15-9-12-6-4-5(2-3-7(6)16-9)17(13,14)8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
NCLPBQXAIOVFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)


![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)




